molecular formula C22H16N2O2 B11522847 [3-Methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]propanedinitrile

[3-Methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]propanedinitrile

Cat. No.: B11522847
M. Wt: 340.4 g/mol
InChI Key: BGNIBVNSJWRPMI-UHFFFAOYSA-N
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Description

2-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)PROPANEDINITRILE is a complex organic compound that features a naphthalene moiety linked to a methoxyphenyl group through a methylene bridge

Preparation Methods

The synthesis of 2-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)PROPANEDINITRILE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-hydroxybenzaldehyde and naphthalene-1-methanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the formation of the methylene bridge.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

2-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)PROPANEDINITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines replace the methoxy or naphthalene moieties.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

2-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)PROPANEDINITRILE has diverse applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 2-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)PROPANEDINITRILE include other naphthopyran derivatives, such as:

These compounds share similar structural motifs but differ in their specific substituents and functional groups, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

2-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C22H16N2O2/c1-25-22-12-16(11-17(13-23)14-24)9-10-21(22)26-15-19-7-4-6-18-5-2-3-8-20(18)19/h2-12H,15H2,1H3

InChI Key

BGNIBVNSJWRPMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C#N)OCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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